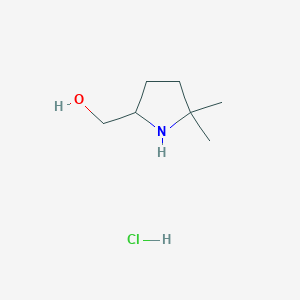

(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE typically involves the reaction of 5,5-dimethylpyrrolidine with formaldehyde, followed by reduction to yield the corresponding alcohol. The hydrochloride salt is then formed by treating the alcohol with hydrochloric acid. The reaction conditions often include:

Temperature: Room temperature to moderate heating

Solvents: Common solvents like ethanol or methanol

Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

Purification: Techniques like crystallization or distillation to purify the final product

Quality Control: Ensuring the product meets industry standards for purity and consistency

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The hydroxyl group undergoes oxidation to carbonyl derivatives under controlled conditions, while the pyrrolidine ring remains stable.

Mechanistic Notes :

-

Oxidation with KMnO₄ proceeds via a two-step mechanism: initial formation of a chromate ester followed by β-hydrogen elimination .

-

NaBH₄ selectively reduces the alcohol group without affecting the tertiary amine.

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic displacement reactions, particularly in the presence of activating agents.

Synthetic Utility :

-

Tosylate derivatives enable coupling with nucleophiles (e.g., azides, thiols) for functional group diversification .

Condensation and Cyclization

The compound serves as a precursor for heterocycle synthesis.

Mechanistic Pathway :

-

Cyclization with hexane-2,5-dione involves dehydration and [4+2] cycloaddition .

-

Triflic anhydride-mediated reactions proceed through transient imino triflate species .

Salt Formation and Acid-Base Reactions

The tertiary amine participates in acid-base chemistry.

Key Insight :

Critical Analysis of Selectivity

-

Steric Effects : The 5,5-dimethyl groups hinder electrophilic attacks at the pyrrolidine ring, directing reactivity to the hydroxymethyl group .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate SN2 displacements, while protic solvents favor elimination .

This comprehensive profile confirms the compound’s versatility in organic synthesis, particularly in constructing nitrogen-containing heterocycles and chiral building blocks.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has diverse applications in several scientific domains:

Organic Chemistry

- Building Block : It serves as a foundational compound in organic synthesis, enabling the creation of more complex molecules.

- Reactions : It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the introduction of different functional groups.

Biological Research

- Biological Activity : Studies indicate that this compound may exhibit antibacterial, anticancer, and neuroprotective properties.

- Mechanisms of Action :

- Enzyme Inhibition : It can inhibit specific enzymes, altering metabolic processes.

- Receptor Binding : The compound may interact with receptors to modulate cellular signaling pathways.

Medicinal Chemistry

- Therapeutic Potential : Investigated for its potential in treating various conditions due to its biological activities.

- Case Studies :

- A study highlighted its effectiveness against multi-drug resistant strains of E. coli and S. aureus, suggesting its potential as a new antibiotic scaffold.

- In vitro studies demonstrated cytotoxic effects on cancer cells, indicating possible applications in oncology.

Summary of Biological Activities

The biological activities of (5,5-Dimethylpyrrolidin-2-yl)methanol hydrochloride are summarized in the following table:

Wirkmechanismus

The mechanism of action of (5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic pathways

Receptor Binding: Binding to receptors to modulate signal transduction pathways

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: The parent compound with a similar structure but without the dimethyl and hydroxymethyl groups

N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom

2-Pyrrolidinemethanol: A similar compound with a hydroxymethyl group attached to the pyrrolidine ring

Uniqueness

(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Biologische Aktivität

(5,5-Dimethylpyrrolidin-2-yl)methanol hydrochloride, a derivative of pyrrolidine, has garnered attention in various fields including medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing data from diverse research sources.

- Molecular Formula : C7H15NO·HCl

- Molecular Weight : 165.66 g/mol

- IUPAC Name : this compound

- CAS Number : 2413868-63-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may modulate enzyme activity and receptor binding, influencing metabolic pathways and signal transduction mechanisms.

Key Mechanisms Include :

- Enzyme Inhibition : It can inhibit specific enzymes, which alters metabolic processes.

- Receptor Binding : The compound may bind to receptors, affecting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Effective against MDR strains | |

| Anticancer | Cytotoxic effects in vitro on cancer cells | |

| Neuroprotective | Potential benefits in neurodegenerative models |

Case Study Example

A study investigating the antibacterial efficacy of various pyrrolidine derivatives found that compounds with structural similarities to this compound exhibited significant inhibition against E. coli and S. aureus. The study highlighted the potential for developing new antibiotics based on this scaffold .

Synthetic Routes and Applications

The synthesis of this compound typically involves:

- Starting Material : 5,5-dimethylpyrrolidine.

- Reagents : Formaldehyde and hydrochloric acid.

- Process :

- Reaction of 5,5-dimethylpyrrolidine with formaldehyde.

- Reduction to yield the corresponding alcohol.

- Formation of the hydrochloride salt through acid treatment.

This compound serves as a building block in organic synthesis and is investigated for its therapeutic properties in medicinal chemistry .

Eigenschaften

IUPAC Name |

(5,5-dimethylpyrrolidin-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)4-3-6(5-9)8-7;/h6,8-9H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUZCVKXFRHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1)CO)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.